3-Bromo-4-chloro-2-methyl-6-(trifluoromethyl)quinoline

Descripción general

Descripción

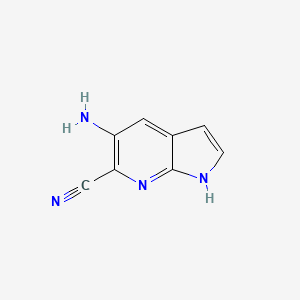

“3-Bromo-4-chloro-2-methyl-6-(trifluoromethyl)quinoline” is a chemical compound that belongs to the family of quinolines. It is a useful research chemical .

Synthesis Analysis

The synthesis of quinoline derivatives often involves multi-step reactions. For instance, 2-trifluoromethyl aniline can be cyclized to 4-hydroxy quinoline, which can then be transformed to various quinoline derivatives . Other methods involve the use of trifluoromethanesulfonic anhydride in the presence of 2-chloropyridine followed by π-nucleophile addition to the activated intermediate and annulation .Molecular Structure Analysis

The molecular formula of “3-Bromo-4-chloro-2-methyl-6-(trifluoromethyl)quinoline” is C11H6BrClF3N. The molecular weight is 324.52 g/mol.Chemical Reactions Analysis

The chemical reactions involving quinoline derivatives are diverse. Some involve iron-catalyzed cross-coupling reactions with alkyl Grignard reagents . Others involve the combination of copper catalysis and activation by lithium fluoride or magnesium chloride .Physical And Chemical Properties Analysis

The unique physicochemical properties of fluorine, which is part of the trifluoromethyl group in “3-Bromo-4-chloro-2-methyl-6-(trifluoromethyl)quinoline”, contribute to the biological activities of fluorine-containing compounds .Aplicaciones Científicas De Investigación

Pharmaceutical Drug Development

The trifluoromethyl group in quinolines is a common pharmacophore in many FDA-approved drugs . This group can enhance the biological activity and metabolic stability of pharmaceuticals. The compound could serve as a precursor in synthesizing new drug molecules with potential therapeutic effects against various diseases.

Organic Synthesis

Quinoline derivatives are pivotal in organic synthesis. They can act as intermediates in constructing complex organic molecules. The presence of multiple reactive sites on 3-Bromo-4-chloro-2-methyl-6-(trifluoromethyl)quinoline allows for diverse chemical reactions, leading to the synthesis of novel organic compounds with potential applications in medicinal chemistry .

Antimicrobial Agents

Research indicates that quinoline derivatives exhibit antimicrobial properties . The compound could be used to develop new antimicrobial agents that are effective against a range of bacterial strains, including drug-resistant ones, by modifying its structure to target specific microbial pathways.

Agrochemical Research

The trifluoromethyl group is known to impart desirable properties to agrochemicals, such as increased potency and environmental stability . As such, 3-Bromo-4-chloro-2-methyl-6-(trifluoromethyl)quinoline could be utilized in the design of new agrochemicals to protect crops from pests and diseases.

Material Science

Quinoline derivatives have applications in material science, particularly in the development of organic semiconductors and light-emitting diodes (LEDs). The electronic properties of the compound could be harnessed to create materials with specific conductivity or luminescence characteristics .

Anti-Inflammatory Research

Some quinoline derivatives have been identified with strong anti-inflammatory activity . This compound could be explored for its potential use in creating new anti-inflammatory drugs, especially for conditions where current treatments are insufficient.

Mecanismo De Acción

The biological activities of trifluoromethylpyridine (TFMP) derivatives, which include “3-Bromo-4-chloro-2-methyl-6-(trifluoromethyl)quinoline”, are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .

Direcciones Futuras

Propiedades

IUPAC Name |

3-bromo-4-chloro-2-methyl-6-(trifluoromethyl)quinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H6BrClF3N/c1-5-9(12)10(13)7-4-6(11(14,15)16)2-3-8(7)17-5/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKICRFKKLHALAW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C2C=C(C=CC2=N1)C(F)(F)F)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H6BrClF3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.52 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Bromo-4-chloro-2-methyl-6-(trifluoromethyl)quinoline | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![tert-Butyl 3-(iodomethyl)-2-oxa-9-azaspiro[5.5]undecane-9-carboxylate](/img/structure/B1383142.png)

![tert-Butyl 3-hydroxy-6-azabicyclo[3.2.1]octane-6-carboxylate](/img/structure/B1383144.png)

![6-Bromo-2,4-dichloropyrrolo[2,1-f][1,2,4]triazine](/img/structure/B1383146.png)

![2-(2-Bromo-phenyl)-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-ylamine](/img/structure/B1383149.png)

![tert-Butyl 6-hydroxy-2-azaspiro[4.4]nonane-2-carboxylate](/img/structure/B1383151.png)

![tert-Butyl 3-oxo-5-(trifluoromethyl)-2,9-diazaspiro[5.5]undecane-9-carboxylate](/img/structure/B1383152.png)

![Ethyl 5-aminoimidazo[1,5-a]pyridine-1-carboxylate](/img/structure/B1383153.png)

![2-tert-Butyl 9-ethyl 8-oxo-2,7-diazaspiro[4.4]nonane-2,9-dicarboxylate](/img/structure/B1383154.png)

![tert-Butyl 3-(hydroxymethyl)-8-methyl-5,6-dihydroimidazo[1,2-a]pyrazine-7(8H)-carboxylate](/img/structure/B1383155.png)

![7-tert-Butyl 3-ethyl 5,6-dihydroimidazo[1,2-a]pyrazine-3,7(8H)-dicarboxylate](/img/structure/B1383158.png)